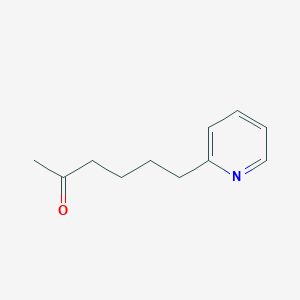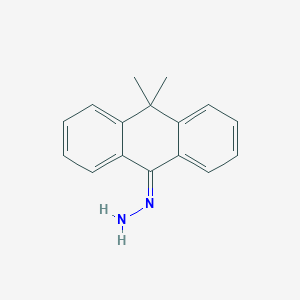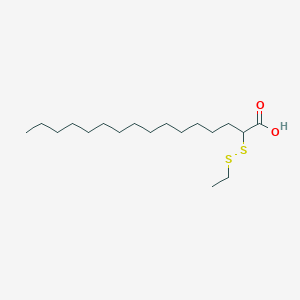
Iodomethyldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyldiphenylsilane is an organosilicon compound with the chemical formula C13H13ISi It is characterized by the presence of an iodine atom attached to a methyl group, which is further bonded to a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyldiphenylsilane can be synthesized through various methods. One common approach involves the reaction of diphenylsilane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyldiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of this compound can yield diphenylmethylsilane.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include diphenylmethylsilane derivatives.
Oxidation: Products include diphenylsilanediol.
Reduction: Products include diphenylmethylsilane.
Applications De Recherche Scientifique
Iodomethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: It is utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of iodomethyldiphenylsilane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The silicon atom can form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Similar Compounds:
Diphenylsilanediol: Similar in structure but contains hydroxyl groups instead of an iodine atom.
Iodoform: Contains iodine but lacks the silane moiety.
Methyl iodide: Contains iodine and a methyl group but lacks the diphenylsilane structure.
Uniqueness: this compound is unique due to the combination of its organosilicon framework and the presence of an iodine atom. This combination imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C13H12ISi |
|---|---|
Poids moléculaire |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
LJYWEPLXENRROC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/no-structure.png)



![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
